

Unraveling the Mechanical Backbone of Coated Steel: A Technical Guide to ASTM A924

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: A924

Cat. No.: B1666455

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of the materials used in manufacturing and infrastructure is paramount. This in-depth technical guide delves into the core mechanical properties of metallic-coated steel sheet as defined by the **ASTM A924** specification, providing a comprehensive overview for informed material selection and application.

ASTM **A924/A924M** serves as a general requirements specification for steel sheet that has been metallic-coated through a hot-dip process.^{[1][2][3][4][5][6][7][8][9]} This standard is foundational, as it is referenced by numerous other ASTM product-specific standards that detail the requirements for various types of metallic coatings on steel sheet. While **ASTM A924** itself sets forth the general stipulations, the specific quantitative mechanical properties are detailed in these individual product specifications.^{[8][9]}

The mechanical properties of the base steel are crucial as they dictate the formability and structural performance of the final coated product.^[1] These properties are primarily determined through tension testing and include yield strength, tensile strength, and elongation.^{[1][2][5][6]}

Quantitative Mechanical Properties

The mechanical properties of steel sheet under the umbrella of **ASTM A924** vary based on the steel's designation, such as Commercial Steel (CS), Forming Steel (FS), Drawing Steel (DS), Deep Drawing Steel (DDS), Extra Deep Drawing Steel (EDDS), Structural Steel (SS), and High Strength Low Alloy Steel (HSLAS).^[4] The specific minimum requirements for these properties

are outlined in the respective product specifications. Below is a summary of typical mechanical properties for some of the commonly referenced specifications under ASTM **A924**.

Table 1: Typical Mechanical Properties of Steel Sheet Conforming to ASTM A653/A653M (Zinc-Coated)

Steel Designation	Type	Yield Strength (MPa)	Tensile Strength (MPa)	Elongation in 50 mm (%)
Commercial Steel (CS)	A	170 - 380	-	≥ 20
B	205 - 380	-	≥ 20	
C	170 - 410	-	≥ 15	
Forming Steel (FS)	A	170 - 310	-	≥ 26
Structural Steel (SS)	Grade 33	230	310	20
Grade 37	255	360	18	
Grade 40	275	380	16	
Grade 50	345	450	12	
Grade 80	550	620	-	

Note: Data compiled from multiple sources. The ranges for CS and FS are non-mandatory typical values. For Structural Steel, the values represent minimum requirements.[\[1\]](#)[\[3\]](#)[\[7\]](#)[\[10\]](#)[\[11\]](#)

Table 2: Typical Mechanical Properties of Steel Sheet Conforming to ASTM A792/A792M (55% Aluminum-Zinc Alloy-Coated)

Steel Designation	Type/Grade	Yield Strength (MPa)	Tensile Strength (MPa)	Elongation in 2 in. (50 mm) (%)
Commercial Steel (CS)	A	205 - 410	-	≥ 20
B	245 - 410	-	≥ 20	
Structural Steel (SS)	Grade 33	230	310	20
Grade 37	255	360	18	
Grade 50 Class 1	345	450	12	
Grade 80	550	570	-	

Note: Data compiled from multiple sources. The ranges for CS are non-mandatory typical values. For Structural Steel, the values represent minimum requirements.[4][12][13][14]

Experimental Protocols

The determination of the mechanical properties of the base metal for steel sheets specified under **ASTM A924** is conducted in accordance with ASTM A370, "Standard Test Methods and Definitions for Mechanical Testing of Steel Products".[9] The primary method employed is the tension test.

Tension Test (as per ASTM A370)

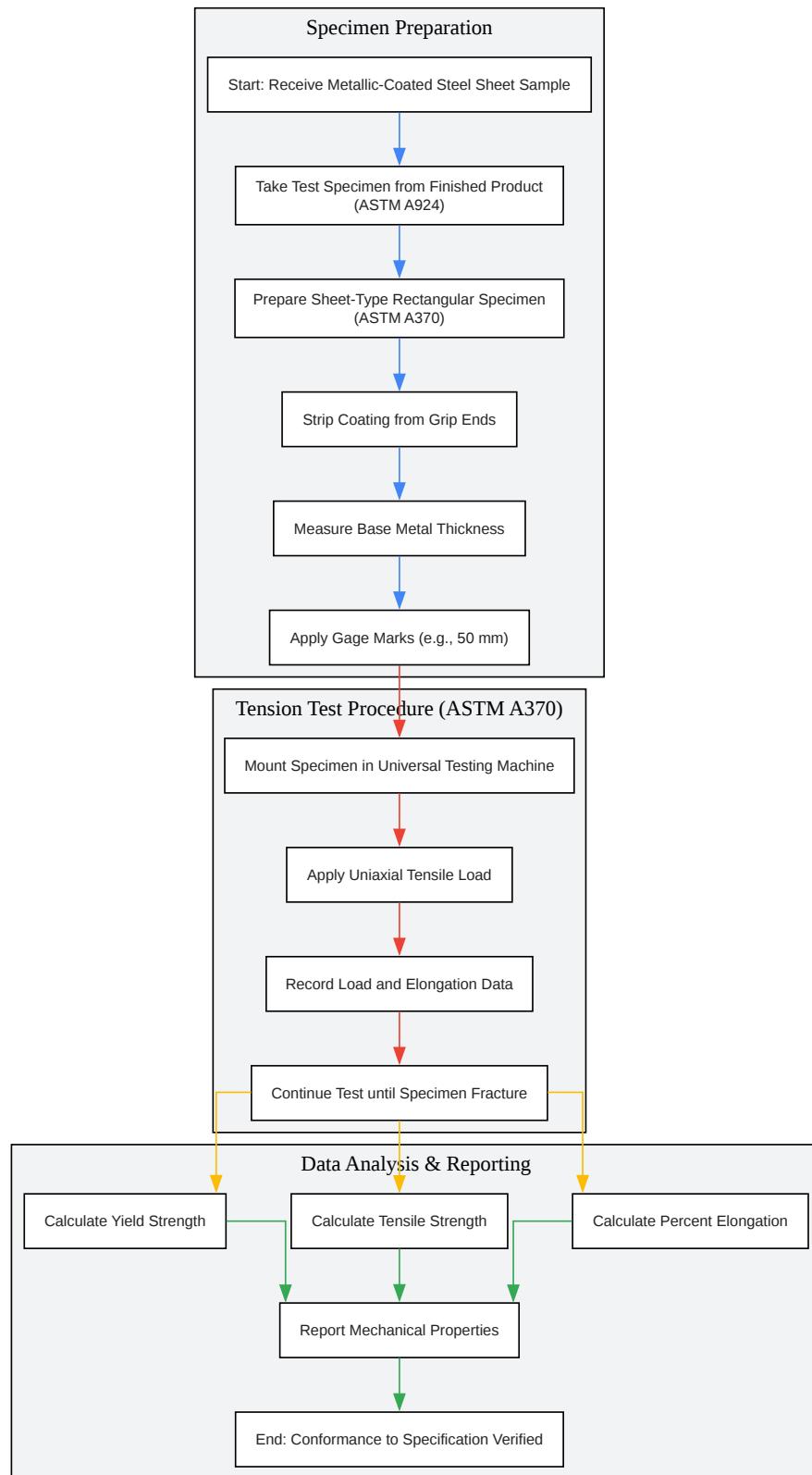
The tension test is a fundamental materials science test in which a sample is subjected to a controlled tensile force until failure. The key properties obtained from this test are yield strength, ultimate tensile strength, and elongation.

Specimen Preparation:

- Sampling: Test specimens are prepared from the finished metallic-coated product.[9] They are typically taken longitudinally, approximately midway between the center and the edge of the sheet as rolled.[8]

- Dimensions: The standard specimen is the "sheet-type" rectangular tension test specimen as detailed in ASTM A370.[8]
- Coating Removal: For determining the yield and tensile strength, the metallic coating is removed from the ends of the specimen that will be held by the grips of the testing machine. The thickness of the base metal is measured after the coating has been stripped.[9]
- Gage Marks: Gage marks are placed on the specimen within the reduced section to define the original gage length, which is typically 2 inches (50 mm).

Test Procedure:


- Machine Setup: The testing machine is zeroed without the specimen in the grips.
- Specimen Gripping: The prepared specimen is securely mounted in the grips of a universal testing machine, ensuring proper alignment to avoid bending stresses.
- Loading: A uniaxial tensile load is applied to the specimen at a controlled rate.
- Data Acquisition: The applied load and the elongation of the specimen are continuously monitored and recorded. An extensometer is often used for precise measurement of elongation.
- Test Completion: The test continues until the specimen fractures.

Data Analysis:

- Yield Strength: The stress at which the material begins to deform plastically. It is often determined by the 0.2% offset method.
- Tensile Strength (Ultimate Tensile Strength): The maximum stress that a material can withstand while being stretched or pulled before necking begins.
- Elongation: The percentage increase in the original gage length after fracture. This is a measure of the material's ductility.

Visualization of the Mechanical Testing Workflow

The following diagram illustrates the logical workflow for determining the mechanical properties of steel sheet according to ASTM A924 and its referenced standards.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ASTM A653/A653M-2023 – Dana Steel - Manufacturer of GI | AZ [danasteel.com]
- 2. forneyonline.com [forneyonline.com]
- 3. materials.gelsonluz.com [materials.gelsonluz.com]
- 4. materialstandard.com [materialstandard.com]
- 5. ussteel.com [ussteel.com]
- 6. store.astm.org [store.astm.org]
- 7. conklinmetal.com [conklinmetal.com]
- 8. unitedmetalproducts.info [unitedmetalproducts.info]
- 9. nsfellows.com [nsfellows.com]
- 10. blog.mcelroymetal.com [blog.mcelroymetal.com]
- 11. nsfellows.com [nsfellows.com]
- 12. ASTM A 792 - 10(2015) - Standard Specification for Steel – Dana Steel [danasteel.com]
- 13. ussteel.com [ussteel.com]
- 14. cmetals.com [cmetals.com]
- To cite this document: BenchChem. [Unraveling the Mechanical Backbone of Coated Steel: A Technical Guide to ASTM A924]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666455#mechanical-properties-defined-by-the-astm-a924-specification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com